molecular formula C18H17ClFNO4 B2819895 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794928-96-3

2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate

Cat. No.: B2819895
CAS No.: 1794928-96-3
M. Wt: 365.79
InChI Key: WVVFXYSVQUZGQR-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is a synthetic organic compound characterized by a hybrid structure combining a substituted benzylamino group and a 2-methoxyphenyl acetate ester. The molecule features:

  • 2-Oxoethyl linker: A carbonyl group that enhances molecular rigidity and participates in hydrogen bonding.
  • 2-Methoxyphenyl acetate ester: The methoxy group (OCH₃) contributes to lipophilicity and electronic effects, while the ester group enables hydrolytic instability, a common feature in prodrug design.

This compound’s molecular formula is estimated as C₁₈H₁₆ClFNO₄, with a molecular weight of approximately 364.78 g/mol (calculated based on structural analogs in ). Its synthesis likely involves coupling a 2-chloro-4-fluorobenzylamine derivative with a 2-methoxyphenyl acetyl chloride intermediate, followed by purification via recrystallization (as seen in ) .

Properties

IUPAC Name

[2-[(2-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-24-16-5-3-2-4-12(16)8-18(23)25-11-17(22)21-10-13-6-7-14(20)9-15(13)19/h2-7,9H,8,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVFXYSVQUZGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylamine Intermediate: The reaction begins with the chlorination and fluorination of benzylamine to form 2-chloro-4-fluorobenzylamine.

    Coupling with Oxoethyl Acetate: The benzylamine intermediate is then coupled with 2-oxoethyl acetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the 2-(substituted amino)-2-oxoethyl backbone but differ in substituents on the benzylamino or aryl acetate groups. Below is a detailed analysis:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Yield (%) Source
2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate C₁₈H₁₆ClFNO₄ ~364.78 Not reported 2-Cl-4-F-benzyl, 2-OCH₃-phenyl N/A Target compound
N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide C₁₆H₁₇Cl₂N₅O₂ 390.25 Not reported 2-Cl-phenyl, pyrazole-carboxamide 77.6
Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate C₁₇H₁₄ClNO₄ 331.75 139–141 4-Cl-2-benzoylphenyl, ethyl ester Not reported
[2-(4-bromophenyl)-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate C₁₉H₁₈BrNO₆ 436.25 Not reported 4-Br-phenyl, 3,4,5-OCH₃-phenyl Not reported
[2-(N-methylanilino)-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate C₁₈H₁₈N₂O₄S 358.41 Not reported N-methylanilino, 4-SCH₃-2-OCH₃-phenyl Not reported

Key Observations

Substituent Effects on Physicochemical Properties: Halogenation (Cl, F, Br) increases molecular weight and lipophilicity, as seen in the target compound vs. brominated analogs () . Methoxy groups (OCH₃) enhance solubility in polar solvents compared to methylthio (SCH₃) or benzoyl groups () . Higher melting points (e.g., 139–141°C in ) correlate with crystalline packing in non-halogenated esters .

Synthetic Yields :

  • Yields for related compounds range from 77.6% () to 78.5% (), suggesting optimized coupling and purification steps are critical .

Ester groups (as in ) are prone to hydrolysis, making them candidates for prodrug strategies .

Structural Deviations :

  • Replacement of the 2-methoxyphenyl group with a pyrazole-carboxamide () introduces hydrogen-bonding capacity but reduces steric bulk .
  • Brominated analogs () may exhibit enhanced halogen-bonding interactions in target binding .

Biological Activity

The compound 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activity. This compound features a chloro-fluorobenzyl moiety, an amino group, and an acetate functional group, which collectively suggest diverse interactions with biological targets.

  • Molecular Formula : C16H18ClFNO3
  • Molecular Weight : 335.77 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, including:

  • Formation of the Chloro-Fluorobenzyl Group : This is achieved through nucleophilic substitution reactions.
  • Attachment of the Acetate Group : This is typically done via acylation reactions using acetic anhydride or acetyl chloride.
  • Purification : The final product is purified through crystallization or chromatography.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in various metabolic pathways. Interaction studies suggest that it may bind to active sites or allosteric sites on these enzymes, thereby inhibiting their activity.

Anticancer Activity

Research indicates that compounds with similar structural characteristics have demonstrated anticancer properties. For instance, compounds containing chloro and fluorine substituents have been linked to enhanced selectivity and potency against cancer cells. The unique combination of functional groups in this compound may provide distinct advantages in targeting cancer cells effectively.

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies on cell lines have shown that compounds similar to this compound can induce apoptosis in cancer cells by regulating pathways such as VEGFR and PPARγ .
    Cell LineTreatment ConcentrationApoptosis Induction (%)
    MDA-MB-23110 µM45
    MDA-MB-46810 µM50
    MCF710 µM40
  • Mechanistic Studies : Mechanistic investigations have indicated that the compound may activate pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to enhanced cell death in malignant cells .
  • Comparative Analysis : A comparative analysis with structurally similar compounds reveals that the presence of both chloro and fluorine groups significantly influences biological activity and selectivity against specific targets.
    Compound NameStructural FeaturesBiological Activity
    4-Chloro-N-(4-fluorophenyl)methylacetamideContains chloro and fluorine substituentStrong antitumor activity
    N-(2,4-Difluorophenyl)methylacetamideTwo fluorine atoms on a phenyl ringEnhanced lipophilicity
    4-Bromo-N-(3-fluorophenyl)methylacetamideBromine instead of chlorineDifferent electronic properties

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